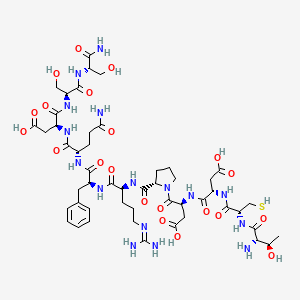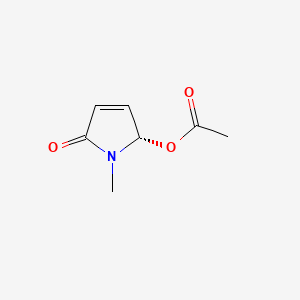
4-Fluorobenzamidine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzamidine, also known as 4-Fluorobenzamide, is an organic compound with the molecular formula C7H6FNO . It is used as an intermediate in the production of pesticides and pharmaceuticals . The compound is a white solid with a melting point of 154-157°C .
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzamidine consists of a benzene ring with a fluorine atom and an amide group attached to it . The molecular weight of the hydrochloride form is 174.60 .Physical And Chemical Properties Analysis
4-Fluorobenzamidine is a white solid with a melting point of 154-157°C . The predicted boiling point is 253.1±23.0°C, and the estimated density is 1.2099 . The compound is stable under normal conditions and should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Nucleophilic Ring Opening for Synthesis
A study by Scheunemann et al. (2011) explored the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with aliphatic and aromatic amines. This process is highly relevant for synthesizing compounds like 4-fluorobenzyltrozamicol, a potent ligand for the vesicular acetylcholine transporter, directly from an epoxide ring opening in one step. This method offers significant advantages in synthetic efficiency and selectivity (Scheunemann, Hennig, Funke, & Steinbach, 2011).
Anti-Cancer Activity
Hammam et al. (2005) conducted research on novel fluoro-substituted Benzo[b]pyran compounds for their anti-lung cancer activity. The study synthesized various compounds from 6-Fluorobenzo[b]pyran-4-one, demonstrating anticancer activity against human cancer cell lines, including lung cancer, at low concentrations compared to reference drugs. This indicates the potential of fluoro-substituted compounds in developing new anticancer therapies (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Corrosion Inhibition and Biocide Action
Abousalem et al. (2019) investigated the effect of fluorophenyl‑2,2′‑bichalcophenes, including 4‑([2,2′‑bithiophen]‑5‑yl)‑2‑fluorobenzamidine (MA-1156), on corrosion inhibition of carbon steel in hydrochloric acid. The study found significant corrosion protection and demonstrated the dual function of these compounds as both corrosion inhibitors and biocidal agents against bacteria responsible for microbial influenced corrosion (MIC). This dual functionality highlights the potential for economic and environmental benefits in industrial applications (Abousalem, Ismail, & Fouda, 2019).
Fluorescence Properties for Analytical Applications
Al-Dirbashi et al. (1998) characterized the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives of primary and secondary sympathomimetic amines. The study highlighted the potential use of these derivatives in laser-induced fluorescence detection methods, providing a basis for analytical applications in detecting and quantifying amine-containing compounds (Al-Dirbashi, Kuroda, & Nakashima, 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
acetic acid;4-fluorobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.C2H4O2/c8-6-3-1-5(2-4-6)7(9)10;1-2(3)4/h1-4H,(H3,9,10);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREXKZUHNNBVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C(=N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B575979.png)




![N-[(4-Methyl-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]benzamide](/img/structure/B575989.png)